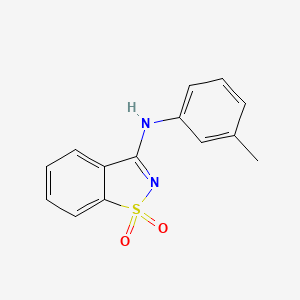![molecular formula C16H19N3O4S B5622490 N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide](/img/structure/B5622490.png)
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide is an organic molecule that likely exhibits significant biological or chemical activity, given its structural complexity and the presence of functional groups such as isoxazole, sulfonamide, and butenamide. These functionalities suggest potential applications in pharmaceuticals, materials science, or as a ligand in coordination chemistry.
Synthesis Analysis
While specific synthesis details for N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide are not directly available, related compounds often involve multi-step synthetic routes. Starting materials may include dimethyl isoxazole derivatives and phenylsulfonyl chlorides, which can be coupled in the presence of a base. Subsequent steps might involve the introduction of the butenamide moiety through acylation reactions.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography and NMR spectroscopy. The presence of isoxazole and sulfonamide groups can lead to interesting electronic and steric properties, influencing the molecule's conformation and reactivity. The electronic distribution and molecular geometry can be further investigated through computational methods like Density Functional Theory (DFT) calculations.
Chemical Reactions and Properties
Compounds with isoxazole and sulfonamide functionalities participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. Their reactivity can be influenced by the electronic effects of the substituents and the overall molecular conformation.
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are influenced by the molecular structure. The presence of both hydrophobic (isoxazole and phenyl rings) and hydrophilic (sulfonamide) groups can result in amphiphilic properties, affecting solubility in different solvents.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, are shaped by the functional groups within the molecule. The sulfonamide group, for instance, can exhibit different degrees of acidity depending on its surrounding environment and substitution pattern.
For detailed information on the synthesis, structure, and properties of compounds similar to N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide, you can explore the following references:
- Pyrih et al. (2023) discuss the synthesis and structural analysis of dimethylaminomethylidene derivatives with sulfonamide and isoxazole groups, which could provide insights into the synthesis and molecular structure of the target compound (Pyrih et al., 2023).
- Rublova et al. (2017) describe the synthesis and crystal structure analysis of dimethylsulfonylamino benzenesulfonamide derivatives, offering a perspective on the structural aspects of similar compounds (Rublova et al., 2017).
Eigenschaften
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-10(2)9-15(20)17-13-5-7-14(8-6-13)24(21,22)19-16-11(3)12(4)18-23-16/h5-9,19H,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDCQBVBLOEDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197499 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-1-phenylethanone](/img/structure/B5622409.png)
![3-{[benzyl(methyl)amino]methyl}-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5622416.png)
![2-[(2-methoxyphenyl)sulfonyl]-1,3,5-trimethylbenzene](/img/structure/B5622423.png)
![9-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622427.png)
![(2-methoxyphenyl)[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B5622443.png)
![1-(1-ethylpropyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5622447.png)
![2-{1-(2,3-dihydro-1H-inden-4-yl)-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5622452.png)
![3,5-dichloro-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzamide](/img/structure/B5622455.png)
![2-ethyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]isonicotinamide](/img/structure/B5622473.png)
![N-(3-chloro-4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5622479.png)

![(4S)-N-ethyl-1-[(methylthio)acetyl]-4-[(pyridin-2-ylacetyl)amino]-L-prolinamide](/img/structure/B5622505.png)

